2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxyphenyl)acetamide
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Overview
Description
2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxyphenyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a cyclopropylmethyl group, and a hydroxyphenyl group attached to an acetamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through the reaction of an appropriate amine with acetic anhydride under controlled conditions.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus trichloride.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group is attached through alkylation reactions, typically using cyclopropylmethyl bromide in the presence of a base like sodium hydride.
Incorporation of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through electrophilic aromatic substitution reactions, using phenol derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dechlorinated acetamide derivatives.
Substitution: Substituted acetamide derivatives with various nucleophiles.
Scientific Research Applications
2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxyphenyl)acetamide involves its interaction with molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the chloro and cyclopropylmethyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a hydroxy group.
2-Chloro-N-(cyclopropylmethyl)-N-(4-aminophenyl)acetamide: Contains an amino group instead of a hydroxy group.
2-Chloro-N-(cyclopropylmethyl)-N-(4-nitrophenyl)acetamide: Features a nitro group instead of a hydroxy group.
Uniqueness
2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxyphenyl)acetamide is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical reactivity and biological activity. The hydroxy group enhances the compound’s ability to form hydrogen bonds, increasing its potential for interactions with biological targets. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(4-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-7-12(16)14(8-9-1-2-9)10-3-5-11(15)6-4-10/h3-6,9,15H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLNFNINQLUGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2=CC=C(C=C2)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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